molecular formula C7H16N4O4 B7889318 1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea

1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea

Cat. No.: B7889318
M. Wt: 220.23 g/mol
InChI Key: TXNMHSUZRUSFMQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxymethyl groups and urea functionalities. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of methoxymethylamine with isocyanates under controlled conditions to form the desired urea derivative. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea involves its interaction with specific molecular targets. The methoxymethyl and urea groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methoxy-N’-methylurea: Shares structural similarities but differs in the substitution pattern.

    Methoxymethylurea: Lacks the additional methoxymethylcarbamoylamino group, leading to different reactivity and applications.

    N-Methoxy-N’-arylurea: Contains aromatic groups, offering distinct chemical properties and uses.

Uniqueness: 1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

IUPAC Name

1-(methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O4/c1-14-4-10-6(12)8-3-9-7(13)11-5-15-2/h3-5H2,1-2H3,(H2,8,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNMHSUZRUSFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)NCNC(=O)NCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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